"N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline" chemical properties
"N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline" chemical properties
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline: Properties and Applications
Abstract
N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline, hereafter referred to as Boc-Thr(tBu)-Pro-OH, is a highly specialized dipeptide derivative crucial for the synthesis of complex peptides. Its structure incorporates two distinct, acid-labile protecting groups—the N-terminal tert-butoxycarbonyl (Boc) group and the O-tert-butyl (tBu) ether on the threonine side chain. This strategic protection scheme is fundamental to the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, enabling the sequential and controlled assembly of amino acids. This guide provides a comprehensive examination of the chemical properties, synthesis applications, and handling protocols for Boc-Thr(tBu)-Pro-OH, tailored for researchers and professionals in peptide chemistry and drug development.
Core Physicochemical Properties
Boc-Thr(tBu)-Pro-OH is a white to off-white crystalline powder.[1] Its structural design, featuring bulky tert-butyl groups, influences its solubility and handling characteristics. It is generally soluble in organic solvents commonly used in peptide synthesis, such as Dichloromethane (DCM) and Dimethylformamide (DMF).[1]
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline | CymitQuimica[2] |
| Molecular Formula | C₁₈H₃₂N₂O₆ (Calculated) | - |
| Molecular Weight | 372.46 g/mol | CymitQuimica[2] |
| Appearance | White to off-white crystalline powder | Benchchem[1] |
| Purity | Typically ≥97% | CymitQuimica[2] |
| CAS Number | 1432793-68-4 | CymitQuimica[2] |
The Strategic Role of Protecting Groups
The utility of Boc-Thr(tBu)-Pro-OH in peptide synthesis is defined by the interplay of its two protecting groups, which operate on a principle of graduated acid lability.[1][3] This allows for selective deprotection at different stages of the synthesis.
Nα-Boc Group: The Temporary Shield
The tert-butoxycarbonyl (Boc) group protects the α-amino group of the threonine residue.[4] Its primary function is to prevent self-polymerization and ensure that peptide bond formation occurs exclusively at the C-terminus.[3]
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Stability : The Boc group is stable under neutral and basic conditions.[4][5]
-
Lability : It is highly sensitive to moderately strong acids. Deprotection is typically achieved with 25-50% trifluoroacetic acid (TFA) in DCM, a process that is rapid and efficient, allowing for the iterative elongation of the peptide chain.[4][6]
O-tBu Group: The Semi-Permanent Protection
The hydroxyl group on the threonine side chain is reactive and must be protected to prevent side reactions, such as O-acylation, during peptide coupling steps.[1][7] The tert-butyl (tBu) ether serves as a robust, semi-permanent protecting group.
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Stability : The tBu group is resistant to the repetitive TFA treatments used to remove the Nα-Boc group during each synthesis cycle.[1]
-
Lability : Its removal requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), which is employed only at the final stage of synthesis to cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously.[1][8][9]
This differential stability is the cornerstone of the Boc-SPPS strategy, allowing for precise, sequential synthesis.
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the O-tBu from threonine. [1] Caution : This procedure typically involves anhydrous hydrogen fluoride (HF), which is extremely corrosive, toxic, and requires a specialized apparatus and trained personnel. [1][9] The cleavage cocktail also includes "scavengers" like anisole or dithiothreitol (DTT). During deprotection, reactive tert-butyl cations are generated, which can cause unwanted alkylation of sensitive residues like tryptophan or methionine. [1][10]Scavengers act to quench these reactive species, preserving the integrity of the final peptide product.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed when handling Boc-Thr(tBu)-Pro-OH and its reagents.
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Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection. [11][12]* Handling : Use in a well-ventilated area or under a fume hood to avoid inhalation of dust. [11]Avoid contact with skin and eyes. [13]* Storage : Store in a tightly closed container in a cool, dry place. Recommended storage temperatures for similar protected amino acids are often between 2-8°C.
Conclusion
N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline is a sophisticated and indispensable building block for modern peptide synthesis. Its value lies in the graduated acid lability of its N-terminal Boc and side-chain tBu protecting groups, which provides chemists with precise control over the complex, iterative process of SPPS. A thorough understanding of its chemical properties, the rationale behind its protective scheme, and optimized coupling protocols is essential for its successful application in the synthesis of high-purity, complex peptides for research, diagnostics, and therapeutic development.
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